molecular formula C19H19NO B14399107 (7R,11bR)-7-Phenyl-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-one CAS No. 86457-11-6

(7R,11bR)-7-Phenyl-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-one

Cat. No.: B14399107
CAS No.: 86457-11-6
M. Wt: 277.4 g/mol
InChI Key: AYRILHNEPGTERB-RTBURBONSA-N
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Description

(7R,11bR)-7-Phenyl-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-one is a complex organic compound that belongs to the class of isoquinolines This compound is characterized by its unique hexahydro structure, which includes a phenyl group and a pyridoisoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7R,11bR)-7-Phenyl-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, starting from a substituted phenylamine and a suitable ketone, the compound can be synthesized through a series of condensation and cyclization reactions. The reaction conditions often involve the use of catalysts, controlled temperatures, and specific solvents to ensure the desired stereochemistry and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalytic systems, and automated processes to ensure consistency and scalability. The industrial methods would also focus on the purification and isolation of the compound to meet the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

(7R,11bR)-7-Phenyl-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or quinones.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: The phenyl group and other positions on the isoquinoline ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce more saturated isoquinoline derivatives. Substitution reactions can introduce various functional groups onto the phenyl ring or the isoquinoline core, leading to a diverse array of derivatives.

Scientific Research Applications

(7R,11bR)-7-Phenyl-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (7R,11bR)-7-Phenyl-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain receptors or enzymes, modulating their activity. For example, it could interact with neurotransmitter receptors in the brain, influencing neuronal signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with cellular components.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(7R,11bR)-7-Phenyl-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-one is unique due to its specific hexahydro structure and the presence of both a phenyl group and a pyridoisoquinoline core. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Properties

CAS No.

86457-11-6

Molecular Formula

C19H19NO

Molecular Weight

277.4 g/mol

IUPAC Name

(7R,11bR)-7-phenyl-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one

InChI

InChI=1S/C19H19NO/c21-15-10-11-20-13-18(14-6-2-1-3-7-14)16-8-4-5-9-17(16)19(20)12-15/h1-9,18-19H,10-13H2/t18-,19-/m1/s1

InChI Key

AYRILHNEPGTERB-RTBURBONSA-N

Isomeric SMILES

C1CN2C[C@@H](C3=CC=CC=C3[C@H]2CC1=O)C4=CC=CC=C4

Canonical SMILES

C1CN2CC(C3=CC=CC=C3C2CC1=O)C4=CC=CC=C4

Origin of Product

United States

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